

Reactivity and stability of 2-(Chloromethyl)-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Chloromethyl)-4,6-dimethylpyrimidine

Cat. No.: B1590142

[Get Quote](#)

An In-Depth Technical Guide to the Reactivity and Stability of **2-(Chloromethyl)-4,6-dimethylpyrimidine**

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of **2-(Chloromethyl)-4,6-dimethylpyrimidine**, a critical heterocyclic building block in the fields of medicinal chemistry and drug development. The pyrimidine scaffold is a privileged structure, appearing in numerous biologically active compounds, and the reactive chloromethyl group at the 2-position serves as a versatile handle for synthetic elaboration.^{[1][2][3]} This document delineates the core reactivity principles, focusing on nucleophilic substitution reactions, and explores the compound's stability profile under various conditions. We will dissect the electronic influence of the 4,6-dimethyl substitution, provide detailed experimental protocols for key transformations, and outline methodologies for stability assessment. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's synthetic potential while ensuring its integrity throughout its lifecycle.

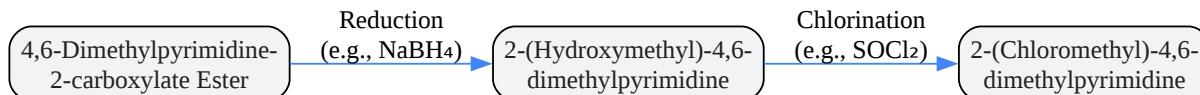
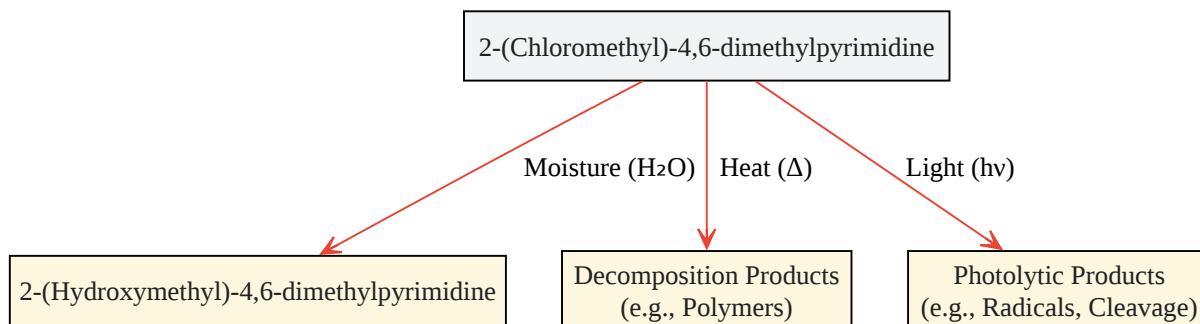
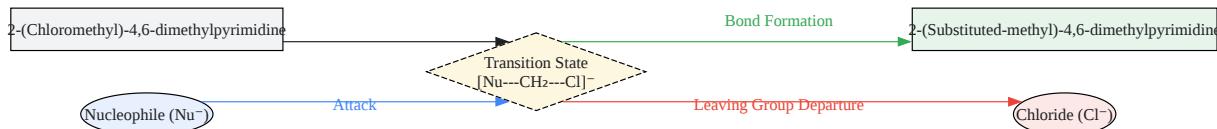
Molecular Structure and Physicochemical Properties

2-(Chloromethyl)-4,6-dimethylpyrimidine is a derivative of pyrimidine characterized by a chloromethyl substituent at the C2 position and two methyl groups at the C4 and C6 positions.

The presence of the electron-withdrawing pyrimidine ring significantly activates the chloromethyl group, rendering it a potent electrophile for a variety of synthetic transformations.

The introduction of methyl groups at the 4 and 6 positions has a notable electronic impact. Methyl groups are weakly electron-donating through an inductive effect. This effect slightly counteracts the overall electron-deficient nature of the pyrimidine ring, subtly modulating the reactivity of the chloromethyl group compared to its unsubstituted analog, 2-(chloromethyl)pyrimidine. While this may slightly temper its reactivity, the compound remains a highly valuable and reactive intermediate.

Table 1: Physicochemical Properties of 2-Chloro-4,6-dimethylpyrimidine Note: Data for the isomeric 2-Chloro-4,6-dimethylpyrimidine is provided for reference due to the limited availability of specific data for the title compound.




Property	Value	Source
CAS Number	4472-44-0	[4]
Molecular Formula	C ₆ H ₇ ClN ₂	[4]
Molecular Weight	142.59 g/mol	
Appearance	Solid	
Melting Point	34-38 °C	
Storage Temperature	2-8°C	

Reactivity Profile: The Dominance of Nucleophilic Substitution

The synthetic utility of **2-(Chloromethyl)-4,6-dimethylpyrimidine** is overwhelmingly defined by its susceptibility to nucleophilic substitution at the methylene carbon.[5] The reaction typically proceeds via a bimolecular (SN₂) mechanism, where a nucleophile attacks the electrophilic carbon, displacing the chloride ion, which is a good leaving group.[5][6]

The electron-withdrawing character of the two nitrogen atoms in the pyrimidine ring enhances the electrophilicity of the C2-methylene carbon, making it highly susceptible to nucleophilic

attack.^[5]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]

- 4. 2-Chloro-4,6-dimethylpyrimidine | C6H7ClN2 | CID 20550 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. gacariyalur.ac.in [gacariyalur.ac.in]
- To cite this document: BenchChem. [Reactivity and stability of 2-(Chloromethyl)-4,6-dimethylpyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590142#reactivity-and-stability-of-2-chloromethyl-4,6-dimethylpyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com